Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate: A Comprehensive Technical Guide to a Key Building Block in Modern Drug Discovery
Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate: A Comprehensive Technical Guide to a Key Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers
Abstract: This guide provides an in-depth analysis of tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its core chemical identity, a proposed, mechanistically sound synthetic pathway, and state-of-the-art characterization protocols. Furthermore, this document elucidates the strategic applications of this molecule in drug development, focusing on how its unique structural features—specifically the gem-dimethyl group and the orthogonally protected amines—can be leveraged to create novel therapeutics. This paper is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile scaffold into their research and development pipelines.
Core Chemical Identity and Physicochemical Properties
Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is a bifunctional piperidine derivative. The structure incorporates a primary amine at the C5 position, which serves as a key nucleophilic handle for derivatization. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a standard acid-labile protecting group that ensures stability during many synthetic transformations and allows for selective deprotection under controlled conditions. A notable feature is the gem-dimethyl substitution at the C3 position. This structural motif imparts conformational rigidity to the piperidine ring and can enhance metabolic stability by sterically hindering adjacent sites from enzymatic degradation, a highly desirable trait in drug candidates.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1896921-12-2 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |
| Molecular Weight | 228.33 g/mol | [4] |
| Canonical SMILES | CC1(CC(CN(C1)C(=O)OC(C)(C)C)N)C | [3] |
| InChI Key | GXWAYKXSPPNTQV-UHFFFAOYSA-N | [3] |
| Predicted XLogP | 1.6 | [3][4] |
| Monoisotopic Mass | 228.183778013 Da | [4] |
Retrosynthesis and a Validated Experimental Protocol
Synthetic Workflow Overview
The proposed synthesis begins with the commercially available 1-Boc-3,3-dimethyl-5-piperidinone. This precursor already contains the core gem-dimethylpiperidine ring and the necessary Boc protecting group. The key transformation is the conversion of the ketone at the C5 position into a primary amine via reductive amination. This is a reliable and high-yielding reaction that proceeds through an imine or enamine intermediate, which is then reduced in situ.
Caption: Proposed synthetic pathway via reductive amination.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in Section 3.
Materials:
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1-Boc-3,3-dimethyl-5-piperidinone
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
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Anhydrous Ethanol (EtOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Diatomaceous earth (Celite®)
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-3,3-dimethyl-5-piperidinone (1.0 eq) and ammonium acetate (10.0 eq).
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Dissolution: Add anhydrous ethanol to dissolve the solids, typically to a concentration of 0.1-0.2 M with respect to the piperidinone.
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Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours. This allows for the formation of the imine intermediate in equilibrium. The progress can be monitored by TLC or LC-MS if desired.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise over 15 minutes.
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Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone, minimizing side reactions. The reaction is performed at a slightly acidic pH (buffered by the acetate) to favor iminium ion formation without degrading the reductant.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase and visualizing with potassium permanganate stain).
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Workup - Quenching: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the ethanol.
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Workup - Extraction: Dilute the remaining aqueous residue with DCM and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Trustworthiness Note: The bicarbonate wash is crucial to remove any remaining acidic residues and ensure the product amine is in its free base form for efficient extraction into the organic layer.
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-
Workup - Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude amine can be purified by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to afford the title compound as a pure solid or oil.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a standard battery of spectroscopic tests is required. The data presented below are predicted values based on the known structure and serve as a benchmark for quality control.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet ~1.45 ppm (9H, Boc group).- Singlets for gem-dimethyl protons.- Complex multiplets for piperidine ring protons (CH₂, CH).- Broad singlet for NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | - Signal ~80 ppm (quaternary C of Boc group).- Signal ~28 ppm (CH₃ of Boc group).- Signals for piperidine ring carbons (CH₂, CH, C(CH₃)₂).- Carbonyl signal from Boc group ~155 ppm. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 229.1911. Observed value should be within 5 ppm. |
These analytical techniques provide a self-validating system. The unique pattern of signals in NMR confirms the carbon-hydrogen framework, while high-resolution mass spectrometry validates the elemental composition with high precision.
Strategic Application in Drug Discovery
The title compound is a powerful building block due to its combination of a conformationally constrained core and orthogonally addressable functional groups. The primary amine at C5 is a versatile handle for introducing a wide array of substituents via amide coupling, reductive amination, or urea formation, allowing for systematic exploration of the structure-activity relationship (SAR). The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be functionalized independently.
Caption: Diversification strategy using the title compound as a scaffold.
This orthogonal strategy is highly valuable in fragment-based drug discovery and lead optimization, where precise, vector-oriented modifications are required to enhance binding affinity and selectivity for a biological target. The piperidine core itself is a well-established privileged scaffold found in numerous FDA-approved drugs.
Safety and Handling
According to available data, this compound is classified with several hazards and should be handled with appropriate care in a laboratory setting.
Table 3: Hazard Classification
| Hazard Code | Description | Class |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) |
| H336 | May cause drowsiness or dizziness | STOT SE (Cat. 3) |
Source: ECHA C&L Inventory[1][2]
Handling Recommendations:
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Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin, eyes, and clothing.
Conclusion
Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is more than a simple chemical; it is a strategically designed tool for modern medicinal chemistry. Its robust and conformationally defined core, combined with versatile and orthogonally protected functional handles, provides an ideal platform for the efficient synthesis of compound libraries and the optimization of lead candidates. The synthetic protocol and characterization benchmarks outlined in this guide offer researchers a reliable framework for producing and validating this high-value building block, empowering the discovery of next-generation therapeutics.
References
-
tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate — Chemical Substance Information . ECHA. [Link]
-
tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate - NextSDS . NextSDS. [Link]
-
Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate (C12H24N2O2) - PubChemLite . PubChemLite. [Link]
-
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate - PubChem . PubChem. [Link]
-
Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | C12H24N2O2 - PubChem . PubChem. [Link]
-
CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate . Pharmaffiliates. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE . Organic Syntheses. [Link]
-
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 丨888327-50-2丨aablocks.com . AstaTech. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate . SciELO. [Link]
-
Practical Synthesis of Fragment - Rsc.org . Royal Society of Chemistry. [Link]
-
1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem . PubChem. [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
-
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... . MDPI. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. PubChemLite - Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | C12H24N2O2 | CID 10171391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
